Stigmasta-5,22-e-dien-3-ol
CAS No.:
Cat. No.: VC1894089
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H48O |
|---|---|
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
| Standard InChI Key | HCXVJBMSMIARIN-WAYZHTCLSA-N |
| Isomeric SMILES | CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
| Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Introduction
Chemical Identity and Properties
Stigmasta-5,22-dien-3-ol is a steroid compound belonging to the class of stigmastanes and derivatives. This phytosterol has several synonyms in scientific literature, including stigmasterol, (22E)-Stigmasta-5,22-dien-3-beta-OL, poriferasterol, and (22E,24R)-24-Ethyl-22,23-didehydrocholesterol . The compound's IUPAC name is 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .
Structural and Physical Properties
The molecular formula of stigmasta-5,22-dien-3-ol is C₂₉H₄₈O with a molecular weight of 412.70 g/mol . The compound features a steroid nucleus with a hydroxyl group at position 3 and double bonds at positions 5 and 22. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Stigmasta-5,22-dien-3-ol
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₈O |
| Molecular Weight | 412.70 g/mol |
| Exact Mass | 412.370516150 g/mol |
| Topological Polar Surface Area (TPSA) | 20.20 Ų |
| XlogP | 8.60 |
| Atomic LogP (AlogP) | 7.80 |
| H-Bond Acceptor | 1 |
| H-Bond Donor | 1 |
| Rotatable Bonds | 5 |
The structural characteristics of stigmasta-5,22-dien-3-ol can be represented through different notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier):
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Canonical SMILES: CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
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Isomeric SMILES: CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
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InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of stigmasta-5,22-dien-3-ol, as determined through admetSAR 2 platform, provide valuable insights into its pharmacokinetic behavior. These properties are crucial for understanding the compound's potential pharmacological applications and limitations.
Table 2: ADMET Properties of Stigmasta-5,22-dien-3-ol
| Target | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | + | 100.00% |
| Caco-2 | + | 54.55% |
| Blood Brain Barrier | + | 57.50% |
| Human oral bioavailability | - | 55.71% |
| Subcellular localization | Lysosomes | 46.91% |
| OATP2B1 inhibitor | - | 100.00% |
| OATP1B1 inhibitor | + | 91.61% |
| OATP1B3 inhibitor | + | 98.20% |
| MATE1 inhibitor | - | 100.00% |
| OCT2 inhibitor | - | 87.50% |
| BSEP inhibitor | + | 74.87% |
| P-glycoprotein inhibitor | - | 43.22% |
| P-glycoprotein substrate | + | 72.56% |
| CYP3A4 substrate | + | 70.80% |
| CYP2C9 substrate | - | 61.97% |
| CYP2D6 substrate | - | 71.47% |
| CYP3A4 inhibition | - | 83.09% |
| CYP2C9 inhibition | - | 91.25% |
| CYP2C19 inhibition | - | 90.25% |
This data indicates that stigmasta-5,22-dien-3-ol demonstrates high intestinal absorption potential but limited oral bioavailability. The compound shows substrate activity for cytochrome P450 3A4 and inhibitory effects on organic anion-transporting polypeptides OATP1B1 and OATP1B3 .
Biological Activities and Functions
Stigmasta-5,22-dien-3-ol exhibits multiple biological activities that have important implications in both plant biology and potential therapeutic applications.
Role in Plant Biology
In plants, stigmasterol serves as a key component of cell membranes, playing crucial roles in maintaining membrane fluidity and structural integrity. This function is analogous to that of cholesterol in animal cells. The compound is integral to plant growth and development processes.
Research has shown that stigmasterol levels change during plant development stages, with particular significance during fruit ripening. For instance, in tomatoes, increased stigmasterol production during ripening correlates with heightened expression of the sterol C-22 desaturase gene, which facilitates the critical desaturation process of sterols.
Antimicrobial Activity
One of the most extensively studied biological activities of stigmasta-5,22-dien-3-ol is its antimicrobial properties. The compound has demonstrated significant activity against various microorganisms, making it a potential candidate for natural antimicrobial applications .
In a study focused on Aeschynomene uniflora E. Mey, researchers isolated stigmasterol from the aerial parts of the plant and evaluated its antimicrobial activity. The results showed notable efficacy against selected microorganisms, supporting its potential role in traditional herbal medicine for treating microbial infections .
Plant Defense Mechanism
Beyond its structural role in membranes, stigmasta-5,22-dien-3-ol contributes to plant defense mechanisms. The compound helps protect plants against various environmental stressors and potential pathogens, enhancing their resilience and survival capabilities.
Natural Sources and Isolation
Stigmasta-5,22-dien-3-ol occurs naturally in various plant species, with notable concentrations found in specific botanical families.
Plant Sources
The compound has been identified in numerous plant species, including:
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Multiple seagrass species from the Western Indian Ocean, including:
The presence of stigmasta-5,22-dien-3-ol in seagrass species is particularly noteworthy, as these marine plants represent a potentially sustainable source of bioactive compounds with pharmaceutical potential.
Isolation and Characterization Techniques
The isolation of stigmasta-5,22-dien-3-ol from plant materials typically involves several key steps and analytical techniques:
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Extraction: Soxhlet extraction using petroleum ether is commonly employed to extract the compound from pulverized plant material .
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Chromatographic Techniques: The petroleum ether extract is subjected to various chromatographic techniques to separate and purify the compound .
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Characterization: Spectroscopic methods, including Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR), are utilized to confirm the identity and structure of the isolated compound. One-dimensional NMR (1D-NMR) has proven particularly effective in establishing the structural characteristics of stigmasterol .
These methodologies have enabled researchers to reliably isolate and characterize stigmasta-5,22-dien-3-ol from diverse plant sources, facilitating further studies on its biological activities and potential applications.
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